ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline moiety and a tetrahydrobenzothiophene carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple stepsCommon reagents used in these reactions include anhydrous aluminum chloride, ethyl acetate, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Shares the tetrahydrobenzothiophene carboxylate group but lacks the pyrroloquinoxaline moiety.
3-ethyl[3-methylphenyl]amino-1-propanesulfonic acid: Contains a similar amino group but differs in its overall structure and functional groups.
Uniqueness
Ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of the pyrroloquinoxaline and tetrahydrobenzothiophene carboxylate groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-({[2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound is part of a broader class of pyrroloquinoxaline derivatives that have been studied for their pharmacological properties, particularly in cancer therapy and as antiviral agents.
The molecular formula of this compound is C20H18N4O2, with a molecular weight of 346.39 g/mol. Its structural characteristics include multiple functional groups conducive to biological activity, such as amine and carbonyl groups.
Property | Value |
---|---|
Molecular Formula | C20H18N4O2 |
Molecular Weight | 346.39 g/mol |
LogP | 3.935 |
Water Solubility (LogSw) | -4.27 |
pKa | 17.06 (acid), 2.93 (base) |
Anticancer Properties
Recent studies have indicated that compounds similar to ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline derivatives exhibit significant anticancer activity. For instance, quinoxaline derivatives have shown promising results against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) . The mechanism of action often involves the inhibition of critical kinases involved in tumor growth and proliferation.
In vitro assays demonstrated that certain derivatives could inhibit cell proliferation effectively, with IC50 values in the nanomolar range . The presence of the pyrrole and quinoxaline moieties enhances their interaction with biological targets, making them viable candidates for further development in oncology.
Antiviral Activities
The antiviral potential of related compounds has also been explored. Ethyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline derivatives are included in libraries screened for antiviral properties . These compounds may disrupt viral replication mechanisms or interfere with host cell pathways exploited by viruses.
Study on Quinoxaline Derivatives
A study focused on the synthesis and biological evaluation of quinoxaline derivatives revealed that modifications at specific positions significantly influenced their activity against cancer cells . The study highlighted the importance of substituents on the quinoxaline ring in enhancing cytotoxicity and selectivity towards cancerous cells while minimizing effects on normal cells.
Pharmacokinetics and Toxicology
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Research indicates that compounds with similar structures exhibit favorable ADME profiles, suggesting good bioavailability and therapeutic potential .
Properties
Molecular Formula |
C29H27N5O3S |
---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
ethyl 2-[[2-amino-1-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C29H27N5O3S/c1-3-37-29(36)22-18-8-4-7-11-21(18)38-28(22)33-27(35)23-24-26(32-20-10-6-5-9-19(20)31-24)34(25(23)30)17-14-12-16(2)13-15-17/h5-6,9-10,12-15H,3-4,7-8,11,30H2,1-2H3,(H,33,35) |
InChI Key |
RJVYZOZXEWOADC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(N(C4=NC5=CC=CC=C5N=C34)C6=CC=C(C=C6)C)N |
Origin of Product |
United States |
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